Potassium trifluoro[2-(thiophen-3-yl)ethenyl]boranuide
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Overview
Description
Potassium trifluoro[(E)-2-(thiophen-3-yl)ethenyl]boranuide is a specialized organoboron compound. Organoboron compounds are known for their versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling. This compound features a trifluoroborate group attached to a thiophene ring via an ethenyl linkage, making it a valuable reagent in various chemical transformations .
Preparation Methods
The synthesis of potassium trifluoro[(E)-2-(thiophen-3-yl)ethenyl]boranuide typically involves the reaction of a thiophene derivative with a boron reagent. One common method is the hydroboration of an alkyne followed by treatment with potassium hydrogen fluoride (KHF2) to yield the trifluoroborate salt . Industrial production methods may involve similar steps but are optimized for scale, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Potassium trifluoro[(E)-2-(thiophen-3-yl)ethenyl]boranuide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding boronic acids or esters.
Reduction: It can be reduced to form different organoboron compounds.
Substitution: The trifluoroborate group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include palladium catalysts for cross-coupling reactions and oxidizing agents for oxidation reactions
Scientific Research Applications
Potassium trifluoro[(E)-2-(thiophen-3-yl)ethenyl]boranuide has several scientific research applications:
Chemistry: It is widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Biology: The compound can be used to modify biomolecules for various biological studies.
Industry: The compound is used in the production of advanced materials and fine chemicals.
Mechanism of Action
The mechanism by which potassium trifluoro[(E)-2-(thiophen-3-yl)ethenyl]boranuide exerts its effects involves the formation of a boron-carbon bond through transmetalation. In the Suzuki–Miyaura coupling, the trifluoroborate group transfers to a palladium catalyst, which then facilitates the formation of a new carbon-carbon bond with an electrophilic partner . This process involves several steps, including oxidative addition, transmetalation, and reductive elimination.
Comparison with Similar Compounds
Potassium trifluoro[(E)-2-(thiophen-3-yl)ethenyl]boranuide is unique compared to other organoboron compounds due to its stability and reactivity under various conditions. Similar compounds include:
Potassium vinyltrifluoroborate: Used in similar coupling reactions but lacks the thiophene ring.
Potassium phenyltrifluoroborate: Contains a phenyl ring instead of a thiophene ring, offering different reactivity and applications.
Potassium alkyltrifluoroborates: These compounds have alkyl groups instead of aromatic rings, affecting their stability and reactivity
Properties
Molecular Formula |
C6H5BF3KS |
---|---|
Molecular Weight |
216.08 g/mol |
IUPAC Name |
potassium;trifluoro-[(E)-2-thiophen-3-ylethenyl]boranuide |
InChI |
InChI=1S/C6H5BF3S.K/c8-7(9,10)3-1-6-2-4-11-5-6;/h1-5H;/q-1;+1/b3-1+; |
InChI Key |
PFLAAOWMLIGBTJ-KSMVGCCESA-N |
Isomeric SMILES |
[B-](/C=C/C1=CSC=C1)(F)(F)F.[K+] |
Canonical SMILES |
[B-](C=CC1=CSC=C1)(F)(F)F.[K+] |
Origin of Product |
United States |
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